OCRL-1 protein - 147883-08-7

OCRL-1 protein

Catalog Number: EVT-1521153
CAS Number: 147883-08-7
Molecular Formula: C35H50N8O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OCRL1 belongs to the inositol polyphosphate-5-phosphatase family, which is involved in phosphoinositide signaling pathways. The protein contains several functional domains including a pleckstrin homology domain and a central 5-phosphatase catalytic domain, which are essential for its enzymatic activity and interaction with other cellular components .

Synthesis Analysis

Methods of Synthesis

The synthesis of OCRL1 can be achieved through various molecular biology techniques. Typically, the gene encoding OCRL1 is amplified using polymerase chain reaction (PCR) methods. For instance, site-directed mutagenesis can be employed to introduce specific mutations into the gene for functional studies. This involves using specialized kits that facilitate the incorporation of desired changes into the DNA sequence .

In laboratory settings, constructs containing the OCRL1 gene can be transfected into cell lines to study protein expression and function. This often includes using plasmids that harbor the OCRL1 gene along with appropriate promoters to drive expression in eukaryotic cells .

Technical Details

The use of bioinformatics tools is critical in predicting the effects of mutations on splicing and protein function. For example, software like Human Splicing Finder can analyze sequences to identify potential splicing defects caused by mutations in the OCRL1 gene .

Molecular Structure Analysis

Structure Data

The OCRL1 protein is composed of 1054 amino acids and features multiple structural domains that facilitate its function. The N-terminal pleckstrin homology domain allows for membrane localization, while the central 5-phosphatase domain is responsible for its enzymatic activity in phosphoinositide metabolism .

X-ray crystallography studies have provided insights into its three-dimensional structure, revealing how it interacts with various substrates and binding partners within the cell.

Chemical Reactions Analysis

Reactions Involved

OCRL1 catalyzes the hydrolysis of phosphoinositides, specifically converting phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 4-phosphate. This reaction is crucial for regulating signaling pathways that control cellular processes such as endocytosis and cytoskeletal dynamics .

Technical Details

The enzymatic activity of OCRL1 can be assessed using various biochemical assays that measure phosphate release from substrates. These assays often involve radiolabeled or fluorescently tagged phosphoinositides to track reaction progress .

Mechanism of Action

Process Overview

The mechanism by which OCRL1 exerts its effects involves several steps:

  1. Localization: The protein is recruited to membranes where phosphoinositides are present.
  2. Enzymatic Activity: It hydrolyzes specific phosphoinositides, thereby modulating their levels within the membrane.
  3. Cellular Effects: The changes in phosphoinositide levels influence various signaling pathways that regulate membrane trafficking and cytoskeletal rearrangements .

Data Supporting Mechanism

Studies have shown that loss of OCRL1 function leads to impaired endocytic recycling and altered actin dynamics, contributing to the phenotypes observed in Lowe syndrome patients .

Physical and Chemical Properties Analysis

Physical Properties

OCRL1 is a soluble protein predominantly found in the cytoplasm and associated with cellular membranes. Its stability can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

As an enzyme, OCRL1 exhibits specific substrate affinities and catalytic efficiencies that can vary depending on environmental conditions such as pH and ionic strength. Its activity is typically measured under controlled laboratory conditions to ensure reproducibility .

Applications

Scientific Uses

OCRL1 has significant implications in biomedical research, particularly concerning genetic disorders like Lowe syndrome. Understanding its function and mechanisms can lead to therapeutic strategies aimed at correcting or compensating for its loss of function.

Moreover, OCRL1 serves as a model for studying phosphoinositide signaling pathways and their roles in various cellular processes such as endocytosis, cell migration, and differentiation. Research on this protein may also contribute to developing targeted therapies for related diseases involving phosphoinositide metabolism dysfunctions .

Structural and Functional Characterization of OCRL-1

Molecular Architecture of OCRL-1

Domain Organization

OCRL-1 (OculoCerebroRenal Syndrome of Lowe protein 1) is a 901-amino acid modular protein comprising:

  • An N-terminal Pleckstrin Homology (PH) domain that binds phosphoinositides but lacks canonical membrane-targeting specificity [5] [6].
  • A central 5-phosphatase catalytic domain that hydrolyzes phosphate at the 5-position of phosphatidylinositol substrates [1] [9].
  • A C-terminal ASH-RhoGAP-like tandem domain:
  • The ASH domain (ASPM-SPD-2-Hydin homology) adopts an immunoglobulin-like β-sandwich fold critical for Rab GTPase binding [1] [6].
  • The RhoGAP-like domain is catalytically inactive but mediates interactions with clathrin, APPL1, and IPIP27A/B (Ses1/2) [3] [9].

Structural Insights

X-ray crystallography of the OCRL-1 ASH domain in complex with Rab8a (PDB: 3QBT) reveals:

  • Rab8a binds OCRL-1 via switch I/II regions and helix α3, utilizing a β-strand-dominated interface instead of typical α-helical effectors [1] [6].
  • Disease mutations (e.g., R560W, C562R) cluster at the Rab-binding interface, disrupting membrane recruitment [6].
  • The RhoGAP-like domain harbors a protruding "clathrin box" motif (LIELD) essential for clathrin heavy chain binding [3] [8].

Table 1: Structural Domains of OCRL-1

DomainResidue RangeKey Structural FeaturesFunctional Role
PH domain1-130β-Sandwich fold; basic surface grooveWeak PI binding; autoinhibition relief
5-Phosphatase200-500DDID motif (D524/D525 catalytic residues)PI(4,5)P₂/PI(3,4,5)P₃ hydrolysis
ASH domain540-660Ig-like β-sandwich; hydrophobic Rab pocketRab1/5/6/8 binding; membrane targeting
RhoGAP-like700-900α/β-fold; clathrin box (LIELD)Clathrin, APPL1, Ses1/2 binding

Comparative Analysis

  • INPP5B: Shares 51% identity with OCRL-1, hydrolyzes identical substrates, and compensates for OCRL-1 loss in mice. Lacks clathrin/AP-2 binding sites, explaining its absence from coated pits [5] [9].
  • Synaptojanin 1: A neuronal 5-phosphatase with Sac1 domain and endophilin-binding preference, unlike OCRL-1 [5].
  • Evolutionary divergence: OCRL-1 acquired APPL1/Ses binding in vertebrates, while invertebrates rely on IPIP27 homologs [7] [9].

Biochemical Properties

Substrate Specificity

OCRL-1 preferentially hydrolyzes:

  • PI(4,5)P₂ (primary substrate, Km ≈ 40 µM) at the plasma membrane and endosomes [1] [5].
  • PI(3,4,5)P₃ (Km ≈ 100 µM), linking it to growth factor signaling [5] [9].Minimal activity is observed against soluble Ins(1,4,5)P₃ or PI(3,4)P₂ [6].

Enzymatic Kinetics and Regulation

  • Rab-dependent activation: Rab5a/GTP and Rab8a/GTP enhance Vmax by 3-fold without altering Km, suggesting allosteric regulation [6].
  • Membrane curvature sensing: The ASH-RhoGAP domains bind curved membranes (e.g., endocytic pits), positioning the phosphatase near substrates [3] [9].
  • Autoinhibition: The PH domain sterically blocks the catalytic site; relief occurs via PI binding or phosphorylation [6].

Table 2: Kinetic Parameters of OCRL-1

SubstrateKm (µM)Vmax (nmol/min/mg)Regulators
PI(4,5)P₂40 ± 5320 ± 20Rab5/8 (↑ 3-fold Vmax)
PI(3,4,5)P₃105 ± 10180 ± 15Membrane curvature (↑ activity)
Ins(1,4,5)P₃>500<5None

Role in Phosphoinositide Homeostasis

OCRL-1 prevents ectopic PI(4,5)P₂ accumulation on endomembranes:

  • Depletion increases Golgi/endosomal PI(4,5)P₂ by 50–70%, causing:
  • Aberrant actin nucleation on endosomes [5] [9].
  • Delayed endosomal recycling and CI-MPR mistrafficking [3] [9].
  • In zebrafish ocrl1-/- models, loss of OCRL-1 reduces megalin recycling, causing renal proteinuria [4].

Protein Interaction Networks

Binding Partners

OCRL-1 integrates into trafficking complexes via:

  • Clathrin/AP-2: Binds clathrin heavy chain via two sites (N-terminal and RhoGAP-like domains) and AP-2 α-adaptin, localizing to late-stage coated pits [3] [5].
  • Rab GTPases: Rab1b/5a/6a/8a bind the ASH domain with affinities (Kd) of 0.2–1.5 µM, targeting OCRL-1 to Golgi/endosomes [1] [6].
  • APPL1: A Rab5 effector that recruits OCRL-1 to early APPL1-positive endosomes via a C-terminal F&H motif [2] [8].

Competitive Binding Dynamics

  • F&H motif competition: APPL1 and Ses1/2 (IPIP27A/B) share a phenylalanine-histidine–containing motif (F&H motif: FφHxxP, φ=hydrophobic) that binds the same groove on the OCRL-1 ASH domain [7] [9].
  • Mutually exclusive interactions:
  • APPL1 binds OCRL-1 on peripheral early endosomes.
  • Ses1/2 displace APPL1-OCRL-1 on recycling endosomes, forming a phosphatase relay [7] [9].
  • Disease mutations: ΔE585, I768N, and C679W disrupt APPL1/Ses binding but preserve Rab/clathrin interactions, implicating F&H complexes in Lowe syndrome [2] [7].

Table 3: OCRL-1 Interaction Partners and Functional Consequences

PartnerBinding DomainAffinity (Kd)Functional OutcomeDisease Mutations
Rab8aASH domain0.2 µMGolgi targeting; enzyme activationR560W, C562R (disrupt)
APPL1ASH-RhoGAP interface1.4 µMEarly endosome recruitmentΔE585, I768N (disrupt)
Ses1/2ASH-RhoGAP interface0.8 µMRecycling endosome handoffC679W, A797P (disrupt)
Clathrin HCN-term + RhoGAP box5 µMClathrin-coated pit localizationL664E (reduces binding)

Properties

CAS Number

147883-08-7

Product Name

OCRL-1 protein

Molecular Formula

C35H50N8O8

Synonyms

OCRL-1 protein

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